molecular formula C14H19N3O2 B11742250 2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol

2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B11742250
M. Wt: 261.32 g/mol
InChI Key: MPBUMYBIUAZVFB-UHFFFAOYSA-N
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Description

2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a pyrazolylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenol with formaldehyde and 1-propyl-1H-pyrazol-4-amine under acidic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(1-propenyl)phenol
  • 2-methoxy-4-propylphenol
  • 1-(2-hydroxy-2-methylpropyl)pyrazol-4-yl boronic acid ester

Uniqueness

2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to its specific substitution pattern and the presence of both a methoxy group and a pyrazolylamino methyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

2-methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C14H19N3O2/c1-3-6-17-10-12(9-16-17)15-8-11-4-5-13(18)14(7-11)19-2/h4-5,7,9-10,15,18H,3,6,8H2,1-2H3

InChI Key

MPBUMYBIUAZVFB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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